molecular formula C16H16ClNO4S B2928105 Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 335414-58-9

Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2928105
CAS No.: 335414-58-9
M. Wt: 353.82
InChI Key: IXOBJBNRSWLZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a chemical compound provided for research and experimental purposes. This compound is classified as a glycinate derivative and has the molecular formula C 16 H 16 ClNO 4 S and a molecular weight of 353.82 g/mol . Its structure features a glycinate ester core that is N-substituted with both a 2-chlorophenyl group and a 4-methylphenylsulfonyl (tosyl) group . This specific architecture, particularly the sulfonamide moiety, is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Similar N-aryl-N-tosylglycinate derivatives are frequently employed as key intermediates or building blocks in organic synthesis . Researchers utilize these compounds to develop more complex molecular structures, including isoindoline derivatives, which have been investigated for potential therapeutic applications such as the treatment of cardiac arrhythmias . This product is intended for research applications by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Proper safety procedures must be followed during handling. For comprehensive details, researchers are advised to consult the safety data sheet. The product should be stored according to standard laboratory practices for research chemicals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-12-7-9-13(10-8-12)23(20,21)18(11-16(19)22-2)15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOBJBNRSWLZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, with a CAS number of 335414-58-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a sulfonyl moiety. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C16H16ClNO4S
  • Molecular Weight : 353.82 g/mol
  • Structure : The compound features a methyl ester of glycine, which is substituted with a 2-chlorophenyl group and a 4-methylphenylsulfonyl group.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, particularly focusing on its pharmacological properties.

1. Antimicrobial Activity

Several studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

2. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes, including prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factors (HIF). Inhibition of these enzymes can influence cellular responses to hypoxia and may have implications in cancer therapy.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound on various cell lines.

Cell LineIC50 (µM)
HeLa15
MCF-725
A54920

These results indicate varying degrees of cytotoxicity, which are essential for evaluating the therapeutic window of the compound.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of sulfonamide derivatives, including this compound. The study highlighted its potential as an anti-cancer agent through the modulation of HIF pathways, suggesting that further development could lead to novel cancer therapies .

Toxicological Profile

According to safety data sheets, this compound exhibits acute toxicity if ingested and can cause skin and eye irritation. It is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335) .

Scientific Research Applications

Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a compound with potential applications in medicinal chemistry [5, 6]. It has the molecular formula C17H16ClNO4SC_{17}H_{16}ClNO_4S [5, 7].

Synonyms

  • This compound [3, 7, 9]
  • 335414-58-9 [6, 7]

Scientific Research Applications

Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate, a compound with a similar structure, is of interest because of its potential applications in medicinal chemistry and as a soft drug. Soft drugs are designed to be metabolized into an inactive form after exerting therapeutic effects.

The chemical reactivity of methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate is influenced by its functional groups:

  • Sulfonamide Functionality Enhances its solubility and reactivity.
  • Ester Group Undergoes hydrolysis and esterification.
  • Phenyl Groups Participate in pi-pi stacking interactions.

These reactions are critical for understanding how the compound behaves under biological conditions and in synthetic applications.

Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate exhibits notable biological activities:

  • Enzyme Inhibition Acts as an inhibitor in various enzymatic reactions.
  • Anticancer Properties Shows potential in cancer treatment.

These properties suggest potential uses in pharmacology, particularly in cancer treatment and other therapeutic areas.

The synthesis of methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate can be achieved through several methods:

  • Sulfonylation Introduction of the phenylsulfonyl group.
  • Esterification Formation of the methyl ester.

Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has several potential applications:

  • Medicinal Chemistry Used as a building block for synthesizing bioactive molecules.
  • Soft Drug Design Modified to create therapeutic agents with reduced toxicity.

Interaction studies involving methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate focus on its biochemical interactions:

  • Protein Binding Interacts with target proteins to exert therapeutic effects.
  • Metabolic Pathways Investigated to understand its breakdown and elimination in the body.

Such studies are essential for evaluating the therapeutic potential of the compound in clinical settings.

Several compounds share structural similarities with methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate.

Compound NameStructure FeaturesUnique Aspects
Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinateSimilar backbone; different substituentsMay exhibit different enzyme inhibition profiles
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinateChlorine substitution on phenyl groupPotentially altered biological activity due to electronegativity
Methyl N-(methylthio)-N-(phenylsulfonyl)glycinateMethylthio group instead of phenylDifferent solubility and reactivity characteristics

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: Electron-withdrawing groups (e.g., -Cl, -F) increase lipophilicity, as seen in (3-chloro-4-fluoro) and (3,5-dichloro). These compounds may exhibit enhanced membrane permeability compared to methoxy-substituted analogs .

Steric and Electronic Influences :

  • The target compound’s ortho-chloro substitution may induce steric hindrance, affecting binding interactions in biological systems or reaction kinetics in synthesis .
  • Methylsulfonyl variants (e.g., ) differ significantly in electronic properties compared to 4-methylphenylsulfonyl analogs, altering reactivity in nucleophilic substitutions .

Synthetic Considerations :

  • Sulfonyl groups are typically introduced via sulfonylation using aryl/alkyl sulfonyl chlorides. The availability of substituted sulfonyl chlorides (e.g., 4-methylphenylsulfonyl chloride) dictates synthetic feasibility .
  • Methoxy and methyl groups may require protective strategies during synthesis to prevent undesired side reactions .

Stability and Reactivity :

  • Methyl ester moieties in all compounds are prone to hydrolysis under acidic/basic conditions, necessitating controlled storage (e.g., dry, low-temperature environments) .
  • Dichloro-substituted compounds () may exhibit higher thermal stability due to increased molecular symmetry and stronger intermolecular forces .

Q & A

Q. What reactor designs improve scalability while maintaining reaction efficiency?

  • Methodology : Use continuous-flow microreactors with in-line FTIR monitoring for sulfonylation. Residence time distribution (RTD) models ensure mixing efficiency. For crystallization, apply anti-solvent precipitation in a segmented flow reactor to control particle size distribution (PSD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.